2,4-Dimethylcinnamic acid

Übersicht

Beschreibung

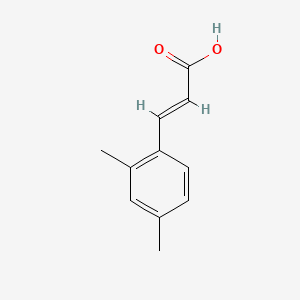

2,4-Dimethylcinnamic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid, characterized by the presence of two methyl groups at the 2 and 4 positions on the phenyl ring. This compound is known for its versatility as a building block in organic synthesis and its applications in various fields such as pharmaceuticals, agriculture, and materials science .

Wirkmechanismus

Target of Action

Cinnamic acid derivatives, which include 2,4-dimethylcinnamic acid, have been reported to exhibit antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .

Mode of Action

For instance, some cinnamic acid derivatives have been found to interact with ergosterol present in the fungal plasmatic membrane and with the cell wall .

Biochemical Pathways

Cinnamic acid derivatives are known to influence a variety of biochemical processes due to their broad spectrum of biological activities .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

Cinnamic acid derivatives have been reported to exhibit a range of biological effects, including antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic activities .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .

Biochemische Analyse

Biochemical Properties

Cinnamic acid derivatives have been reported to play roles in treating cancer, bacterial infections, diabetes, and neurological disorders . The nature of the substituents incorporated into cinnamic acid, such as the dimethyl groups in 2,4-Dimethylcinnamic acid, could potentially enhance or decrease the biological efficacy of the synthesized cinnamic acid derivatives .

Cellular Effects

Cinnamic acid derivatives have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Cinnamic acid derivatives have been reported to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Cinnamic acid derivatives have been reported to be more effective when compared to standard drugs used to treat chronic or infectious diseases in vitro .

Dosage Effects in Animal Models

The safety and toxicity of nutraceuticals, including cinnamic acid derivatives, are often evaluated in animal models .

Metabolic Pathways

Cinnamic acid derivatives are known to participate in various metabolic reactions, which are divided into phase I and phase II metabolic reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dimethylcinnamic acid can be synthesized through several methods. One common approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. For this compound, the starting materials are typically 2,4-dimethylbenzaldehyde and acetic anhydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethylcinnamic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methyl groups into carboxylic acids or aldehydes.

Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4-dimethylbenzoic acid, while reduction can produce 2,4-dimethylhydrocinnamic acid .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antioxidant Properties

2,4-Dimethylcinnamic acid exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for therapeutic applications in conditions such as neurodegenerative diseases and cancer .

Anticancer Activity

Research has indicated that methoxy derivatives of cinnamic acids, including this compound, possess anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can enhance neuronal viability and reduce the formation of toxic protein aggregates associated with neurodegenerative diseases like Alzheimer's . This neuroprotective effect is attributed to its interaction with prion proteins and modulation of signaling pathways involved in cell survival.

Cosmetic Applications

Cinnamic acid derivatives are widely used in the cosmetic industry due to their ability to enhance skin health. This compound is incorporated into formulations for its firming properties and potential anti-aging effects. It acts as a stabilizer and antioxidant in skincare products, improving product efficacy and shelf life .

Food Industry Applications

Preservative Properties

The compound has been studied for its antimicrobial properties, making it a potential natural preservative in food products. Its ability to inhibit the growth of foodborne pathogens could enhance food safety and extend shelf life .

Flavoring Agent

Due to its pleasant aroma, this compound can also be utilized as a flavoring agent in various food products. Its incorporation can enhance sensory attributes while providing additional health benefits through its bioactive properties .

Industrial Applications

Biocatalysis

Recent studies have explored the use of this compound in biocatalytic processes involving cytochrome P450 enzymes. These enzymes can selectively oxidize the compound, leading to the formation of valuable intermediates for pharmaceuticals and agrochemicals . The efficiency of these reactions highlights the compound's potential in green chemistry applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antioxidant, anticancer | Reduces oxidative stress; inhibits cancer cell growth |

| Cosmetics | Skin firming agent | Enhances skin health; antioxidant properties |

| Food Industry | Natural preservative; flavoring agent | Improves food safety; enhances sensory attributes |

| Industrial | Biocatalysis | Efficient synthesis of pharmaceutical intermediates |

Case Studies

-

Anticancer Activity Study

A study published in PMC demonstrated that methoxy derivatives of cinnamic acids significantly inhibited the proliferation of various cancer cell lines through apoptosis induction mechanisms . The study highlighted the superior efficacy of this compound compared to other derivatives. -

Neuroprotective Effects Research

Research conducted on human neuroblastoma cells showed that this compound reduced oligomer formation of alpha-synuclein proteins by 30-40%, indicating strong neuroprotective properties . This suggests potential applications in treating neurodegenerative disorders. -

Food Preservation Study

An investigation into the antimicrobial effects of this compound revealed that it effectively inhibited the growth of several foodborne pathogens, supporting its use as a natural preservative in food products .

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethylcinnamic acid can be compared with other cinnamic acid derivatives, such as:

Cinnamic acid: The parent compound, which lacks the methyl groups at the 2 and 4 positions.

p-Coumaric acid: A hydroxylated derivative with a hydroxyl group at the para position.

Ferulic acid: A methoxylated derivative with a methoxy group at the para position

Uniqueness: The presence of methyl groups in this compound enhances its hydrophobicity and may influence its reactivity and biological activity compared to other cinnamic acid derivatives .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable building block in organic synthesis and a subject of ongoing research in chemistry, biology, medicine, and industry.

Biologische Aktivität

2,4-Dimethylcinnamic acid is a derivative of cinnamic acid that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes two methyl groups at the 2 and 4 positions of the aromatic ring. Understanding its biological activity is crucial for exploring potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular structure of this compound features a trans-double bond between the carbon atoms adjacent to the carboxylic acid group. The presence of methyl substituents influences its solubility, stability, and interaction with biological targets. The compound's three-dimensional conformation is significant for its biological activity, affecting how it binds to various proteins and enzymes.

Antioxidant Activity

This compound exhibits notable antioxidant properties . It can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. Studies suggest that its antioxidant mechanism involves modulation of cellular signaling pathways related to inflammation and oxidative stress .

Anticancer Properties

Research indicates that this compound has potential anticancer effects . It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The compound's mechanism includes inducing apoptosis and inhibiting cell migration and invasion .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , showing effectiveness against various bacterial strains. Its ability to disrupt bacterial cell membranes contributes to its efficacy as an antimicrobial agent .

Pharmacokinetics

A study on the pharmacokinetics of dimethoxycinnamic acids after coffee consumption revealed that these compounds are rapidly absorbed in the gastrointestinal tract. The peak plasma concentration (Cmax) was reached approximately 30 minutes post-consumption, indicating efficient absorption mechanisms that may be relevant for therapeutic applications .

Case Studies and Research Findings

- Neuroprotective Effects : In studies involving human neuroblastoma cells (SH-SY5Y), this compound demonstrated neuroprotective properties by reducing the formation of toxic protein aggregates associated with neurodegenerative diseases .

- Hepatoprotective Activity : Animal studies have shown that this compound can protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl4). It enhances antioxidant enzyme levels in hepatocytes, suggesting potential use in liver protection therapies .

- Diabetic Management : The compound exhibits potential antidiabetic effects by enhancing insulin secretion and improving pancreatic function. This multifaceted action could make it a candidate for managing diabetes-related complications .

Eigenschaften

IUPAC Name |

(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSZMHHSCOXWPC-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.